molecular formula C10H19NO B8009037 4-(Tert-butylamino)cyclohexan-1-one

4-(Tert-butylamino)cyclohexan-1-one

Cat. No.: B8009037
M. Wt: 169.26 g/mol
InChI Key: XOPJIPUZZSHGNP-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)cyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a tert-butylamino group at the 4-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylamino)cyclohexan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, a common ketone.

    Amine Introduction: The tert-butylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting cyclohexanone with tert-butylamine in the presence of a suitable catalyst or under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylamino)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Tert-butylamino)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ketone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)cyclohexan-1-one: Lacks the amino group, making it less reactive in certain biological contexts.

    4-(Isopropylamino)cyclohexan-1-one: Similar structure but with an isopropyl group instead of a tert-butyl group, leading to different steric and electronic properties.

    4-(Methylamino)cyclohexan-1-one: Smaller substituent, which may affect its reactivity and interaction with molecular targets.

Uniqueness

4-(Tert-butylamino)cyclohexan-1-one is unique due to the presence of both a bulky tert-butylamino group and a reactive ketone group

Properties

IUPAC Name

4-(tert-butylamino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPJIPUZZSHGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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